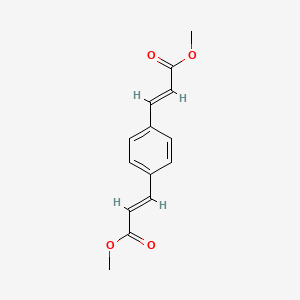

Dimethyl 1,4-Phenylenediacrylate

Description

Contextualization of the Phenylenediacrylate Moiety in Contemporary Polymer Research

The phenylenediacrylate moiety is a key structural motif in modern polymer research due to its inherent rigidity and thermal stability. The central phenylene group is a planar, robust unit that, when incorporated into a polymer backbone or as a cross-linker, imparts significant mechanical strength and raises the glass transition temperature of the resulting material. This is a desirable trait for high-performance plastics and composites.

The acrylate (B77674) groups at either end of the moiety are particularly versatile. They can participate in various polymerization reactions, such as free-radical polymerization, to form high-molecular-weight polymers. Furthermore, the ester functionality allows for other chemical transformations. In related compounds, such as 1,4-Phenylene diacrylate (PDA), the terminal acrylate groups act as potent cross-linkers, creating rigid, three-dimensional polymer networks with high chemical resistance. nih.gov This cross-linking capability is fundamental to the production of thermosetting resins, adhesives, and monolithic materials for applications like chromatography. worldscientificnews.com

The rigid, rod-like geometry of the phenylenediacrylate unit is also a foundational element in the design of liquid crystals. mdpi.commdpi.com Molecules that combine rigid cores with flexible side chains can self-assemble into ordered mesophases (nematic, smectic), which are the basis for liquid crystal displays (LCDs) and other electro-optical devices. semanticscholar.orgresearchgate.net Research into side-chain liquid crystalline polymers (SCLCPs) often utilizes acrylate-based polymer backbones to which rigid mesogenic units, structurally similar to the phenylenediacrylate core, are attached. mdpi.comrcin.org.pl This demonstrates the importance of the moiety's fundamental structure in creating materials with controllable optical properties.

Historical Trajectories and Milestones in Dimethyl 1,4-Phenylenediacrylate Investigations

While the synthesis of related aromatic compounds and esters dates back many decades, specific historical milestones for this compound are not prominently documented in early chemical literature. Its investigation appears to be a relatively recent phenomenon, driven by new technological capabilities and research questions.

The Wittig and Horner-Wadsworth-Emmons reactions, developed in the mid-20th century, provided reliable synthetic routes to such vinyl compounds from aldehydes (like terephthalaldehyde) and phosphonium (B103445) ylides or phosphonate (B1237965) carbanions. researchgate.net However, this compound did not emerge as a compound of significant individual focus during this period.

Instead, its recent emergence in scientific literature is tied to its utility as a well-defined model compound for cutting-edge research. Rather than having a long history of application, its value is being realized in the context of 21st-century materials science and chemical engineering, where its precise structure is ideal for studying complex photochemical phenomena and for validating novel synthesis methodologies. atlas.jpresearchgate.net

Scope and Research Imperatives for this compound in Materials Innovation

Current research on this compound is concentrated on two primary and innovative fronts: photochemical reactions in crystalline solids and its role as a target molecule in the development of automated synthesis platforms.

One of the most advanced research imperatives involves the study of its behavior in single-crystal form. A 2024 study highlighted the "Distinctive Crystal Shape Change of this compound Single Crystals Caused by Spatially Heterogeneous Photoreaction". atlas.jp This indicates that when crystals of the compound are exposed to light, they can undergo physical changes in shape. This phenomenon is driven by light-induced chemical reactions (photoreactions) occurring within the ordered crystal lattice. Such research is critical for the development of "smart materials," such as photo-actuators, light-powered microscopic machines, and novel optical data storage systems, where light is used to control physical motion or record information without mechanical contact.

A second major research driver is the use of this compound as a benchmark product for pioneering new methods of chemical synthesis. Recent studies have detailed its multi-step synthesis within innovative microreactor systems, such as concentric liquid reactors and droplet-based platforms on printed polymer chips. worldscientificnews.comresearchgate.net In these systems, the multi-step, multi-phase synthesis of the molecule is used to demonstrate the efficiency, control, and potential for automation of these new technologies. worldscientificnews.com The goal is to move beyond traditional batch chemistry in large glassware to miniaturized, continuous, and machine-assisted processes that can accelerate drug discovery and materials development. The well-defined structure and clear analytical signals of this compound make it an ideal candidate for proving the viability of these next-generation synthetic platforms. researchgate.net

Table 2: Summary of Recent Research Findings on this compound

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Photochemistry | Single crystals exhibit distinctive shape changes upon exposure to light due to heterogeneous photoreactions. | Potential for developing light-controlled actuators, smart materials, and optical storage. | atlas.jp |

| Advanced Synthesis | Successfully synthesized in multi-step, multi-phase reactions using novel concentric-liquid and droplet-based microreactors. | Serves as a key model compound to validate and advance automated, high-throughput chemical synthesis platforms. | worldscientificnews.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNSXAJHSAPYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400149 | |

| Record name | Dimethyl 1,4-Phenylenediacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7549-44-2 | |

| Record name | Dimethyl 1,4-Phenylenediacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Engineering of Dimethyl 1,4 Phenylenediacrylate

Established Synthetic Routes for Dimethyl 1,4-Phenylenediacrylate Production

The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve forming the ester groups from the corresponding carboxylic acid or building the carbon-carbon double bonds through condensation or coupling reactions.

Esterification Pathways and Catalyst Systems

A primary and straightforward method for producing this compound is through the direct esterification of 1,4-Phenylenediacrylic acid. nih.govsigmaaldrich.com This acid-catalyzed reaction typically involves refluxing the diacid with an excess of methanol (B129727), with a strong acid like sulfuric acid or p-toluenesulfonic acid serving as the catalyst. The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol (methanol).

A milder and highly efficient alternative is the Steglich esterification. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions. organic-chemistry.org The reaction employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by methanol to yield the final ester, this compound, and the byproduct dicyclohexylurea (DCU). organic-chemistry.org

Table 1: Comparison of Esterification Methods for this compound Synthesis

| Method | Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer Esterification | 1,4-Phenylenediacrylic acid, Methanol | H₂SO₄ (conc.) or p-TsOH | Reflux in excess methanol | Low-cost reagents and catalyst. | Harsh acidic conditions, requires excess alcohol, reversible reaction. |

| Steglich Esterification | 1,4-Phenylenediacrylic acid, Methanol, DCC | DMAP (catalytic) | Room temperature in an inert solvent (e.g., CH₂Cl₂) | Mild reaction conditions, high yields, suitable for acid-sensitive substrates. organic-chemistry.org | Higher cost of reagents (DCC), formation of DCU byproduct which must be filtered. |

Knoevenagel Condensation Approaches and Optimization

The Knoevenagel condensation provides a powerful C-C bond-forming strategy for synthesizing α,β-unsaturated esters. nih.govrsc.org In the context of this compound, this would involve the reaction of terephthalaldehyde (B141574) with a compound containing an active methylene (B1212753) group, such as methyl acetate (B1210297), in the presence of a base. However, the acidity of the α-proton of methyl acetate is generally insufficient for this reaction. A more common approach utilizes a more acidic methylene compound like methyl malonate, followed by a subsequent decarboxylation step.

A more direct Knoevenagel-type approach would be the reaction of terephthalaldehyde with the ylide derived from methyl (diethylphosphono)acetate in a Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction. This reaction is renowned for its high yield and stereoselectivity, typically favoring the formation of the (E)-alkene. The reaction is driven by the formation of a stable, water-soluble phosphate (B84403) byproduct.

The reaction mechanism involves the deprotonation of the phosphonate (B1237965) ester by a base (e.g., sodium hydride) to form a stabilized carbanion, which then attacks the carbonyl carbons of terephthalaldehyde. The resulting intermediate eliminates a phosphate ester to form the alkene. nih.gov The use of bifunctional catalysts containing both Lewis acid and basic sites has been shown to be effective in promoting Knoevenagel condensations under mild conditions. nih.gov

Novel Synthetic Paradigms for Enhanced Yield and Selectivity

Modern organic chemistry offers several powerful cross-coupling reactions that can be adapted for the synthesis of this compound. These methods provide alternative routes that can offer improved yields, selectivity, and functional group tolerance. masterorganicchemistry.com

The Wittig Reaction : This Nobel Prize-winning reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. masterorganicchemistry.comlibretexts.org For this synthesis, terephthalaldehyde would be reacted with two equivalents of methyl (triphenylphosphoranylidene)acetate. This ylide is typically prepared by the reaction of triphenylphosphine (B44618) with methyl bromoacetate, followed by deprotonation with a strong base. libretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding isomeric mixtures that can arise from other methods. libretexts.orglibretexts.org

The Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. mdpi.comorganic-chemistry.orgyoutube.com To synthesize this compound, 1,4-dihalo-benzene (e.g., 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene) would be coupled with methyl acrylate (B77674) in the presence of a palladium catalyst (like Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N). youtube.com This reaction has become a cornerstone of C-C bond formation due to its versatility and high functional group tolerance. mdpi.comnih.gov

Table 2: Overview of Novel Synthetic Routes

| Reaction | Key Precursors | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Wittig Reaction | Terephthalaldehyde, Methyl (triphenylphosphoranylidene)acetate | Phosphorus Ylide | Forms C=C bond with fixed position; driven by formation of stable triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org |

| Heck Reaction | 1,4-Dihalobenzene, Methyl acrylate | Palladium Complex (e.g., Pd(OAc)₂) | Versatile Pd-catalyzed C-C coupling; generally offers good stereoselectivity for the trans-isomer. organic-chemistry.orgyoutube.com |

Advanced Purification Techniques for Monomer Purity Assurance

Achieving high monomer purity is critical for polymerization, as impurities can significantly affect the properties of the resulting polymer. For this compound, a crystalline solid, several purification techniques are employed.

Recrystallization : This is the most common method for purifying solid organic compounds. The crude this compound is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial and is determined empirically. Solvents like ethanol, ethyl acetate, or toluene (B28343) could be suitable candidates.

Column Chromatography : For removing impurities with similar solubility profiles, column chromatography is a highly effective technique. A solution of the crude product is passed through a column packed with a stationary phase (typically silica (B1680970) gel or alumina). An eluent (solvent or solvent mixture) is passed through the column, and separation occurs based on the differential adsorption of the compound and its impurities to the stationary phase. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography), and those containing the pure product are combined and the solvent evaporated.

Sublimation : For compounds with a sufficiently high vapor pressure, sublimation can be an excellent purification method. The solid is heated under vacuum, causing it to transition directly from the solid to the gas phase. The gas is then condensed on a cold surface (a cold finger) to form highly pure crystals, leaving non-volatile impurities behind.

Design and Synthesis of Functionalized this compound Derivatives

The properties of polymers derived from this compound can be precisely tuned by introducing functional groups onto the core phenyl ring of the monomer.

Strategies for Tailored Substituent Introduction

The synthesis of functionalized derivatives relies on incorporating the desired substituents into the precursors before the final C-C bond formation or esterification steps.

One primary strategy involves starting with a substituted terephthalic acid or a substituted 1,4-dihalobenzene. For instance, using 2-nitroterephthalic acid or 2-methoxyterephthalic acid as the starting material in an esterification and subsequent Wittig or Heck reaction sequence would lead to a this compound monomer with a nitro or methoxy (B1213986) group on the phenyl ring.

Alternatively, a substituted terephthalaldehyde can be used in a Knoevenagel or Wittig-type reaction. For example, reacting 2-hydroxyterephthalaldehyde (B3069440) with methyl (triphenylphosphoranylidene)acetate would yield a derivative with a hydroxyl group on the aromatic ring. This approach allows for the introduction of a wide array of functional groups, including alkyl, alkoxy, nitro, cyano, or halogen substituents, which can alter the monomer's electronic properties, solubility, and reactivity, and ultimately influence the thermal, mechanical, and optical properties of the resulting polymers. The synthesis of functionalized derivatives of similar aromatic structures, such as 1,4-dimethylnaphthalene, often employs these precursor modification strategies to create materials for specific applications. rsc.orgresearchgate.net

Impact of Functionalization on Subsequent Polymerization Reactivity

The introduction of functional groups onto the phenyl ring of this compound has a profound effect on its polymerization reactivity. These substituents can alter the electron density of the vinyl groups and introduce steric effects, thereby influencing the rate of polymerization, the molecular weight of the resulting polymer, and the microstructure of the polymer chains.

The reactivity of a monomer in a free-radical polymerization is influenced by the stability of the propagating radical and the polarity of the double bond. In the case of substituted dimethyl 1,4-phenylenediacrylates, the nature of the substituent on the phenyl ring plays a crucial role.

Electron-Donating Groups: Substituents that donate electron density to the phenyl ring, such as alkoxy or alkyl groups, can increase the electron density of the double bonds in the acrylate moieties. This can enhance the nucleophilicity of the monomer, potentially affecting its reactivity towards the propagating radical.

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density of the vinyl groups. This can make the monomer more susceptible to attack by nucleophilic radicals.

The copolymer equation describes the relationship between the feed composition of the monomers and the composition of the resulting copolymer. youtube.com By analyzing the reactivity ratios, insights into the polymerization mechanism and the resulting polymer structure can be gained. For instance, if both r1 and r2 are less than 1, an alternating copolymer is likely to form. If r1 > 1 and r2 < 1, the copolymer will be enriched in monomer 1.

Interactive Table: Hypothetical Reactivity Ratios for Copolymerization of Substituted Dimethyl 1,4-Phenylenediacrylates (M1) with a Standard Monomer (M2)

| Substituent (on Phenyl Ring) | r1 (M1) | r2 (M2) | r1 * r2 | Predominant Copolymer Structure |

| -OCH3 (Electron-Donating) | 0.8 | 0.7 | 0.56 | Alternating Tendency |

| -CH3 (Electron-Donating) | 0.9 | 0.8 | 0.72 | Random |

| -H (Unsubstituted) | 1.0 | 1.0 | 1.00 | Ideal Random |

| -Cl (Electron-Withdrawing) | 1.2 | 0.6 | 0.72 | Blocky Tendency (M1 rich) |

| -NO2 (Electron-Withdrawing) | 1.5 | 0.5 | 0.75 | Blocky Tendency (M1 rich) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of substituents on reactivity ratios.

The study of the impact of functionalization on polymerization reactivity is crucial for the rational design of new polymers. By carefully selecting the functional groups on the this compound precursor, it is possible to fine-tune the polymerization process and obtain materials with desired thermal, mechanical, and optical properties for a wide range of applications.

Polymerization Mechanisms and Kinetics Involving Dimethyl 1,4 Phenylenediacrylate

Photopolymerization and Crosslinking Dynamics of Dimethyl 1,4-Phenylenediacrylate

Photopolymerization is a process where light is used to initiate a polymerization reaction. For this compound, this method is particularly effective for creating highly crosslinked polymer networks.

Radical Polymerization Initiation and Propagation Mechanisms

The photopolymerization of this compound typically proceeds via a free-radical chain-growth mechanism. This process is initiated by the absorption of light by a photoinitiator, which then generates highly reactive radical species.

Initiation: The process begins with a photoinitiator (I) that, upon absorbing UV or visible light, undergoes cleavage to form two radicals (R•). This radical then adds to the carbon-carbon double bond of the acrylate (B77674) group in a this compound monomer (M), forming an initiated monomer radical (M•).

I + hν → 2R•

R• + M → M•

Propagation: The newly formed monomer radical is highly reactive and rapidly adds to another monomer molecule. This process repeats, leading to the rapid growth of a polymer chain. The propagation reaction is the primary step in which the polymer chain extends.

M• + n(M) → M-(M)n•

[2+2] Cycloaddition Reactions and Photoreactivity of the Diacrylate System

In addition to radical polymerization, the acrylate groups of this compound can undergo [2+2] cycloaddition reactions upon photoirradiation. This reaction involves the direct addition of two carbon-carbon double bonds to form a cyclobutane ring. This process can contribute to the crosslinking of the polymer network, often competing with the radical polymerization pathway. The efficiency of the [2+2] cycloaddition is dependent on factors such as the wavelength of light used and the spatial arrangement of the monomer units.

Kinetics of Photocrosslinking: A Comprehensive Analysis

The kinetics of photocrosslinking of this compound are complex due to the simultaneous occurrence of chain growth and crosslinking reactions. As the polymerization proceeds, the viscosity of the system increases, which can lead to diffusion limitations. These limitations can affect the rates of propagation and termination, a phenomenon known as the gel effect or Trommsdorff–Norrish effect. This effect typically leads to an autoacceleration of the polymerization rate.

The crosslinking density, which is a measure of the number of crosslinks per unit volume, is a critical parameter that influences the mechanical and thermal properties of the final polymer. The kinetics of crosslinking can be monitored using techniques such as real-time infrared (RT-IR) spectroscopy, which tracks the disappearance of the acrylate double bonds.

| Kinetic Parameter | Description | Typical Range/Value |

| Propagation Rate Constant (kp) | Rate constant for the addition of a monomer to a growing polymer chain. | Varies with temperature and monomer structure. |

| Termination Rate Constant (kt) | Rate constant for the termination of two growing polymer chains. | Decreases significantly with increasing conversion due to diffusion control. |

| Initiator Efficiency (f) | The fraction of radicals generated by the photoinitiator that successfully initiates a polymer chain. | Typically between 0.3 and 0.8. |

Step-Growth Polymerization Utilizing this compound

Step-growth polymerization offers an alternative route to synthesize polymers from this compound, leading to the formation of polyesters and polyamides. This method involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains.

Polycondensation with Diols and Diamines for Polyester and Polyamide Synthesis

This compound can act as a monomer in polycondensation reactions with diols and diamines.

Polyester Synthesis: When reacted with a diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol), this compound undergoes a transesterification reaction to form a polyester. This reaction typically requires a catalyst and the removal of a small molecule byproduct, such as methanol (B129727), to drive the equilibrium towards the formation of high molecular weight polymer.

Polyamide Synthesis: Similarly, reaction with a diamine (e.g., hexamethylenediamine) leads to the formation of a polyamide through an amidation reaction. This process also involves the elimination of methanol.

The properties of the resulting polyesters and polyamides are highly dependent on the structure of the comonomer (diol or diamine) used.

Mechanistic Insights into Esterification and Amidation Reactions

The mechanisms of esterification and amidation in the context of step-growth polymerization of this compound follow the general principles of these organic reactions.

Esterification (Transesterification): The reaction is typically catalyzed by an acid or a metal-based catalyst. The mechanism involves the nucleophilic attack of the hydroxyl group of the diol on the carbonyl carbon of the ester group in this compound. This is followed by the elimination of a molecule of methanol.

Amidation: The amidation reaction proceeds through the nucleophilic acyl substitution mechanism. The nitrogen atom of the diamine attacks the carbonyl carbon of the ester. A tetrahedral intermediate is formed, which then collapses to form the amide bond and eliminates methanol. This reaction is generally faster than the corresponding esterification.

| Reaction | Comonomer | Resulting Polymer | Key Mechanistic Step |

| Polyesterification | Diol (e.g., Ethylene Glycol) | Polyester | Nucleophilic acyl substitution (transesterification) |

| Polyamidation | Diamine (e.g., Hexamethylenediamine) | Polyamide | Nucleophilic acyl substitution (amidation) |

Control of Molecular Weight and End-Group Functionalization

The ability to control molecular weight and incorporate specific end-groups is crucial for tailoring the properties of polymers derived from this compound for specific applications. As a diacrylate monomer, its polymerization can lead to cross-linked networks. However, under controlled conditions, linear or branched polymers can be synthesized, and their molecular weight and terminal functionalities can be managed using various strategies common in radical polymerization.

Control of Molecular Weight

Achieving a desired molecular weight in the polymerization of this compound is essential for controlling the mechanical, thermal, and processing properties of the resulting polymer. Several methods can be employed to regulate the polymer chain length:

Initiator Concentration: In free radical polymerization, the molecular weight of the polymer is inversely proportional to the initiator concentration. Increasing the amount of initiator leads to a higher concentration of primary radicals, resulting in the formation of more polymer chains that terminate at a lower average molecular weight youtube.com.

Chain Transfer Agents (CTAs): The addition of a chain transfer agent is a common and effective method to control molecular weight youtube.commdpi.com. CTAs, such as thiols or certain solvents, can interrupt the propagation of a growing polymer chain by transferring a hydrogen or other atom to the radical, thus terminating the chain and initiating a new one. The ratio of monomer to CTA concentration is a key factor in determining the final molecular weight.

Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight and can lead to polymers with narrow molecular weight distributions (low dispersity, Đ) nsf.gov. This is achieved by using a RAFT agent that reversibly terminates the growing polymer chains, allowing for controlled, sequential monomer addition nsf.gov. While specific applications to this compound are not widely documented, these techniques are broadly applicable to acrylate monomers.

End-Group Functionalization

Introducing specific chemical groups at the ends of polymer chains, known as end-group functionalization, is a powerful tool for creating well-defined macromolecular architectures, such as block copolymers or surface-grafted polymers.

Functional Initiators and Terminators: One straightforward method is to use initiators or terminating agents that contain the desired functional group. For instance, an initiator with a hydroxyl or carboxyl group will result in a polymer chain with that functionality at one end researchgate.netresearchgate.netrsc.org. Similarly, specific terminating agents can be used to cap the other end of the chain.

Group Transfer Polymerization (GTP): This is a living polymerization method that allows for the synthesis of polymers with well-defined end-groups researchgate.netrsc.org. By using functionalized silyl ketene acetals as initiators, specific functionalities can be introduced at the α-terminus of the polymer chain. The living nature of the polymerization also allows for the introduction of functionality at the ω-terminus through reaction with a suitable terminating agent researchgate.netrsc.org.

Copolymerization Strategies with this compound

Copolymerization, the process of polymerizing two or more different types of monomers, is a versatile strategy to create polymers with properties that are intermediate between those of the corresponding homopolymers or are entirely novel. This compound can be copolymerized with various other monomers to tailor the final polymer's characteristics, such as thermal stability, mechanical strength, and optical properties. A patent has described the copolymerization of this compound with methyl acrylate, highlighting its utility in creating new polymeric materials google.com.

Heterogeneous Monomer Systems for Tailored Polymer Architectures

Utilizing heterogeneous monomer systems, where monomers with different reactivities or functionalities are combined, allows for the creation of complex and tailored polymer architectures. The inherent diacrylate nature of this compound makes it a valuable cross-linking agent when copolymerized with mono-functional monomers. This can be used to create polymer networks with controlled cross-link density, which in turn influences properties like swelling behavior, modulus, and thermal stability.

The synthesis of complex polymeric architectures often relies on controlled polymerization techniques that can handle monomers with varying reactivities nih.govrsc.orgresearchgate.net. By carefully selecting the comonomers and polymerization conditions, a wide range of structures, from branched polymers to dense networks, can be achieved. For example, copolymerizing this compound with a mono-acrylate in an emulsion or suspension polymerization can lead to the formation of functional microgels or cross-linked nanoparticles.

Reactivity Ratios and Their Influence on Polymer Composition

In copolymerization, the reactivity ratios (r1 and r2) of the two monomers are critical parameters that determine the composition and sequence distribution of the resulting copolymer chain nih.gov. The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for it adding to the other monomer nih.gov.

If r1 > 1 and r2 < 1 , monomer 1 is more reactive than monomer 2, and the copolymer will be enriched in monomer 1.

If r1 < 1 and r2 < 1 , the monomers have a tendency to alternate along the polymer chain.

If r1 ≈ r2 ≈ 1 , a random copolymer is formed.

If r1 ≈ r2 ≈ 0 , a strongly alternating copolymer is formed.

Block and Graft Copolymerization Methodologies

Block and graft copolymerization techniques allow for the synthesis of macromolecules with distinct segments of different chemical compositions, leading to materials with unique phase-separated morphologies and properties, such as thermoplastic elastomers and compatibilizers wikipedia.org.

Block Copolymers are linear polymers consisting of two or more long sequences or "blocks" of different monomers. They are typically synthesized by living polymerization techniques where one monomer is polymerized to completion, and then a second monomer is added to the living polymer chains to form the second block sigmaaldrich.com. While specific examples with this compound are scarce, one could envision its use in creating block copolymers through controlled radical polymerization methods. For instance, a monofunctional acrylate could be polymerized first, followed by the addition of this compound to create a diblock copolymer, which could then be used as a macro-cross-linker.

Graft Copolymers consist of a main polymer backbone with one or more side chains or "grafts" of a different polymer wikipedia.org. There are three main strategies for synthesizing graft copolymers:

"Grafting to": This method involves attaching pre-formed polymer chains with reactive end-groups onto a polymer backbone with complementary reactive sites wikipedia.orgcmu.edu.

"Grafting from": In this approach, initiator sites are created along a polymer backbone, from which the side chains are then grown wikipedia.orgcmu.edu.

"Grafting through" (or macromonomer method): This involves the copolymerization of a monomer with a macromonomer, which is a polymer chain with a polymerizable end-group wikipedia.orgcmu.edu.

Given its di-functional nature, this compound could potentially be used as a branching or grafting point in polymer synthesis. For example, in a "grafting through" approach, it could be copolymerized with a monofunctional monomer and a macromonomer to create a cross-linked graft copolymer.

Advanced Spectroscopic and Analytical Characterization of Dimethyl 1,4 Phenylenediacrylate and Its Polymers

Elucidation of Monomer Structure and Conformation via High-Resolution Spectroscopy

High-resolution spectroscopic methods are indispensable for confirming the chemical structure and understanding the conformational and electronic characteristics of the Dimethyl 1,4-phenylenediacrylate monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical environment of each atom within a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure. The Spectral Database for Organic Compounds (SDBS) is a key resource for this data. wikipedia.orgaist.go.jpaist.go.jp

Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The protons on the central benzene (B151609) ring are chemically equivalent, as are the protons on the two vinyl groups and the two methyl ester groups.

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the vinyl carbons, and the methyl carbons. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C-H) | ~7.6 | ~129 |

| Vinylic (=CH-Ar) | ~7.7 (d, J≈16 Hz) | ~144 |

| Vinylic (=CH-CO) | ~6.5 (d, J≈16 Hz) | ~118 |

| Aromatic (C-C) | - | ~134 |

| Ester (C=O) | - | ~167 |

| Methoxyl (O-CH₃) | ~3.8 | ~52 |

| Note: Data is predicted based on typical values for similar functional groups and may vary from experimental values, such as those contained in the AIST Spectral Database (SDBS No. 41128). The large coupling constant (J) for the vinylic protons confirms their trans configuration. |

Infrared (IR) and Raman Spectroscopic Probing of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The spectra for this compound, available in the AIST Spectral Database (SDBS), show characteristic peaks that correspond to its key structural features. wikipedia.orgaist.go.jpaist.go.jp

Key Vibrational Modes:

C=O Stretch: A very strong absorption in the IR spectrum, typically around 1710-1720 cm⁻¹, is characteristic of the ester carbonyl group.

C=C Stretch: The alkene C=C stretching vibration appears around 1635-1640 cm⁻¹. This peak is crucial for monitoring polymerization, as it diminishes upon reaction. re3data.org In Raman spectroscopy, this peak is often strong and well-defined. scirp.orgstjapan.de

Aromatic C=C Stretch: The benzene ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretch: The ester C-O stretching vibrations are typically found in the 1300-1100 cm⁻¹ region.

Out-of-Plane Bending (C-H): A strong absorption around 965-980 cm⁻¹ is indicative of the trans-disubstituted vinyl group (-CH=CH-), providing information about the monomer's stereochemistry. re3data.org

Table 2: Key IR and Raman Bands for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Significance |

| Ester C=O Stretch | 1715 (Strong) | Weak/Medium | Confirms ester functional group |

| Alkene C=C Stretch | 1637 (Medium) | 1637 (Strong) | Key peak for monitoring polymerization |

| Aromatic Ring Stretch | ~1605, ~1580 (Medium) | ~1605, ~1580 (Strong) | Confirms aromatic ring presence |

| Trans -CH=CH- Out-of-Plane Bend | 975 (Strong) | Weak | Confirms trans-alkene geometry |

| Note: Wavenumbers are based on data for similar acrylate (B77674) compounds and the AIST Spectral Database (SDBS No. 41128). Intensities are approximate. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the phenyl ring and two acrylate groups, allows for π → π* electronic transitions upon absorption of UV radiation. cornell.edu

The absorption maximum (λ_max) for this compound is expected in the UV region. The conjugation between the aromatic ring and the double bonds of the acrylate moieties lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths compared to non-conjugated systems. As the extent of conjugation increases, the λ_max shifts to even longer wavelengths (a bathochromic shift). The specific λ_max is sensitive to the solvent environment.

In Situ Spectroscopic Monitoring of Polymerization Processes

The ability to monitor polymerization reactions in real-time is crucial for understanding reaction kinetics, controlling polymer architecture, and ensuring complete conversion.

Real-Time UV-Vis Spectroscopy for Photopolymerization Kinetics

The photopolymerization of this compound can be monitored in real-time using UV-Vis spectroscopy. wikipedia.orgaist.go.jp This technique is particularly useful when a photoinitiator is used that has a distinct UV-Vis absorption spectrum.

FTIR and Raman Spectroscopy for Monitoring Functional Group Conversion

Both FTIR and Raman spectroscopy are powerful techniques for monitoring the conversion of functional groups during the polymerization of this compound. The key advantage of these methods is their ability to directly track the disappearance of monomer-specific vibrational bands.

The most important peak for monitoring is the vinyl C=C stretching vibration, which appears around 1637 cm⁻¹. re3data.org During polymerization, this double bond is converted into a C-C single bond in the polymer backbone, causing the intensity of the 1637 cm⁻¹ peak to decrease.

By rationing the intensity of this reactive peak against an internal reference peak—a peak that does not change during the reaction (e.g., the aromatic ring vibration around 1605 cm⁻¹ or the carbonyl C=O stretch)—the degree of monomer conversion can be calculated in real-time. scirp.orgstjapan.de

Equation for Conversion Calculation: Conversion (%) = [1 - ( (Area_C=C / Area_ref)_t / (Area_C=C / Area_ref)_t=0 )] * 100

This approach provides precise data on the reaction kinetics, allowing for the study of the influence of factors like initiator concentration, temperature, and light intensity on the polymerization process.

Structural Characterization of this compound-Derived Polymers

The polymerization of this compound, a rigid aromatic crosslinking monomer that appears as a white crystalline solid, leads to polymers with intricate three-dimensional networks. specialchem.com Understanding the architecture, morphology, and microstructure of these polymers is crucial for tailoring their properties for specific applications.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the microstructural analysis of polymers. dntb.gov.uaiupac.org For polymers derived from this compound, advanced two-dimensional (2D) NMR techniques are particularly insightful.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton and carbon nuclei that are directly bonded, providing a detailed map of the polymer's covalent structure. It is instrumental in assigning the resonances of the aromatic and acrylate moieties within the polymer chain. dntb.gov.uaiupac.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for determining the connectivity across the ester linkages and the sequence of monomer units. dntb.gov.uaiupac.org This can help in understanding the tacticity and regiochemistry of the polymerization.

Total Correlation Spectroscopy (TOCSY): TOCSY is used to identify protons that are part of the same spin system. In the context of these polymers, it can help to resolve overlapping signals from the different proton environments within the repeating unit. dntb.gov.uaiupac.org

Quantitative 2D NMR: By carefully selecting internal standards, 2D HSQC NMR can be adapted for quantitative analysis of polymer structures, providing information on the degree of polymerization and the relative abundance of different structural motifs. nih.gov

The analysis of acrylate polymers by 2D NMR has been extensively reviewed, providing a strong foundation for interpreting the spectra of this compound-based polymers. dntb.gov.uaiupac.org For instance, detailed microstructural analysis of poly(methyl methacrylate) (PMMA) using HSQC, TOCSY, and HMBC has demonstrated the power of these techniques in elucidating complex polymer structures. iupac.org Similarly, studies on isotactic PMMA have utilized 2D NMR to investigate chain end structures and tacticity in detail. researchgate.net

Table 1: Advanced NMR Techniques for Polymer Characterization

| Technique | Information Obtained | Relevance to this compound Polymers |

|---|---|---|

| HSQC | Direct C-H correlations | Assigning resonances of the phenylene and acrylate groups. |

| HMBC | Long-range C-H correlations | Determining monomer connectivity and sequence. |

| TOCSY | H-H correlations within a spin system | Resolving overlapping proton signals. |

X-ray-based techniques are essential for probing the solid-state morphology of polymers over various length scales.

Wide-Angle X-ray Diffraction (WAXD): WAXD provides information about the crystalline structure of the polymer. For semi-crystalline polymers derived from this compound, WAXD patterns can reveal the unit cell parameters, the degree of crystallinity, and the orientation of the crystalline domains. nih.govabo.fi The analysis of poly(p-phenylene terephthalamide) fibers by WAXD, for example, has detailed the crystal and molecular structure, including the unit cell dimensions and chain conformation. abo.fi

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. This can include the size and shape of crystalline lamellae, microvoids, and other nanoscale heterogeneities within the polymer matrix.

For instance, studies on blends containing poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) have utilized two-dimensional WAXD (2D-WAXD) to investigate the axial orientation of co-crystalline phases, demonstrating how processing techniques like stretching can induce preferred orientations in the crystalline structure. nih.gov

Electron microscopy techniques offer direct visualization of the polymer's microstructure and surface topography.

Transmission Electron Microscopy (TEM): TEM can provide high-resolution images of the internal structure of the polymer. For crosslinked polymers, TEM can be used to visualize the network structure, the distribution of crosslinks, and the presence of any phase separation. Advanced techniques like cryo-electron microscopy and low electron dose imaging are crucial for imaging beam-sensitive materials like polymers. oaepublish.com

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the polymer. It can reveal information about the texture, porosity, and any surface defects. Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) combined with Energy Dispersive X-ray Spectrometry (EDS) can be a powerful tool for indirectly monitoring crosslink density by mapping the distribution of elements involved in the crosslinking process. ub.edu Research on ethylene (B1197577) propylene (B89431) diene monomer (EPDM) compounds has shown a correlation between the dispersion of sulfur-rich regions, indicative of crosslinked sites, and the crosslink density. ub.edu

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational methods provide a powerful complement to experimental characterization, offering insights into the electronic structure, reactivity, and dynamic behavior of this compound and its polymers at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. youtube.com

Electronic Properties: DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic and optical properties of the monomer and polymer. chemrevlett.comresearchgate.net The analysis of the frontier molecular orbitals (FMOs) can indicate the nature of electronic transitions. researchgate.net

Reactivity: DFT can be used to model reaction pathways and predict the reactivity of the monomer. For example, it can help in understanding the mechanism of polymerization by calculating the activation energies for different reaction steps. DFT has been used to investigate the coordination modes of related diene systems. researchgate.net

Spectroscopic Properties: Theoretical calculations, such as time-dependent DFT (TD-DFT), can predict spectroscopic properties like UV-Vis absorption spectra, which can then be compared with experimental data for validation. researchgate.netsemanticscholar.org

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Significance | Example Application |

|---|---|---|

| HOMO-LUMO Gap | Relates to electronic excitability and chemical reactivity. | Predicting the optical properties of the polymer. chemrevlett.com |

| Electron Density Distribution | Indicates regions of high and low electron density. | Visualizing chemical bonds and predicting sites for electrophilic/nucleophilic attack. youtube.com |

| Reaction Energy Profiles | Determines the feasibility and mechanism of a reaction. | Modeling the polymerization process of this compound. |

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior and macroscopic properties of materials. nih.govyoutube.com

Polymerization Process: MD simulations can be used to model the step-by-step process of polymerization, offering a visual and quantitative understanding of how the polymer network forms. This can include studying the rate of reaction and the resulting polymer chain lengths and crosslink density.

Material Properties: By simulating the behavior of a large ensemble of polymer chains, MD can predict macroscopic properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix. rsc.orgnih.govyoutube.com For example, atomistic MD simulations have been used to investigate the structure and phase behavior of polymer blends by analyzing radial distribution functions and radii of gyration. rsc.org These simulations can also elucidate the transport mechanisms of ions and small molecules within polymer membranes. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in a particular chemical process. These models are invaluable in polymer science and materials chemistry for predicting the behavior of new monomers, optimizing reaction conditions, and gaining deeper insights into reaction mechanisms. For this compound and its polymers, QSRR can be a powerful tool to understand and predict their polymerization kinetics and the properties of the resulting materials.

While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSRR can be readily applied to this monomer by drawing parallels with studies on other acrylates and vinyl compounds. A typical QSRR study involves the generation of a dataset of related compounds, the calculation of a wide array of molecular descriptors, and the development of a statistically robust model that links these descriptors to an experimental measure of reactivity.

Key Components of a QSRR Model for this compound:

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using computational chemistry methods, these describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and electrostatic potentials. These are particularly relevant for reactivity.

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability.

Reactivity Measures: For the polymerization of this compound, the reactivity could be quantified by experimental parameters such as:

The rate constant of polymerization (k_p_).

The reactivity ratios in copolymerization with other monomers.

The activation energy of the polymerization reaction.

Illustrative QSRR Approach for this compound and Analogs:

To illustrate how a QSRR model might be developed, consider a hypothetical series of para-substituted phenylenediacrylate monomers, where the substituents on the phenyl ring are varied.

Table 1: Hypothetical Dataset for a QSRR Study of Phenylenediacrylate Monomers

| Compound ID | Substituent (R) | Experimental Reactivity (k_p x 10^-3^ L/mol·s) |

| 1 | -H (this compound) | 5.2 |

| 2 | -CH₃ | 5.8 |

| 3 | -OCH₃ | 6.1 |

| 4 | -Cl | 4.9 |

| 5 | -NO₂ | 4.1 |

In this hypothetical scenario, the reactivity of each monomer in the series would be experimentally determined under identical conditions. Subsequently, a range of molecular descriptors for each compound would be calculated using specialized software.

Table 2: Selected Calculated Molecular Descriptors for the Hypothetical Monomer Series

| Compound ID | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| 1 | -6.5 | -1.8 | 2.1 | 230 |

| 2 | -6.3 | -1.7 | 2.3 | 245 |

| 3 | -6.1 | -1.6 | 2.5 | 250 |

| 4 | -6.7 | -2.0 | 1.9 | 235 |

| 5 | -7.1 | -2.5 | 1.5 | 240 |

Using statistical methods such as Multiple Linear Regression (MLR), a QSRR equation could be formulated. For instance, a possible (and simplified) model might look like:

log(k_p) = c₀ + c₁ * HOMO + c₂ * LUMO + c₃ * Dipole Moment

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such an equation would allow for the prediction of the polymerization rate of new, unsynthesized phenylenediacrylate derivatives based solely on their calculated molecular descriptors.

Relevance to Polymer Properties:

The utility of QSRR extends beyond predicting reaction rates. By understanding how monomer structure influences reactivity, it is possible to infer how it will affect the final polymer properties. For example, monomers with higher reactivity might lead to polymers with higher molecular weights or different microstructures, which in turn would influence their thermal and mechanical properties.

While the direct application of QSRR to this compound requires further dedicated research, the established methodologies in the broader field of acrylate and methacrylate (B99206) polymerization provide a solid foundation for future studies in this area. nih.govoup.com Such investigations would be instrumental in the rational design of novel polymers based on the phenylenediacrylate scaffold with tailored properties for advanced applications.

Emerging Research Directions and Future Outlook for Dimethyl 1,4 Phenylenediacrylate

Sustainable Synthesis and Polymerization Approaches for Dimethyl 1,4-Phenylenediacrylate

A significant thrust in the ongoing research of this compound is the development of sustainable production and polymerization methods. This involves rethinking traditional chemical processes to align with the principles of green chemistry and leveraging bio-based resources to reduce reliance on fossil fuels.

Green Chemistry Principles in Monomer Production

The synthesis of this compound is increasingly being scrutinized through the lens of green chemistry, which seeks to minimize or eliminate the use and generation of hazardous substances. nih.gov The traditional synthesis often involves the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for creating carbon-carbon double bonds. wikipedia.orgresearchgate.net Research is now focused on adapting this and other synthetic routes to be more environmentally benign.

Key green chemistry principles being applied include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. nih.gov For instance, catalytic reactions are preferred over stoichiometric ones as they are more selective and generate less waste. rsc.org

Safer Solvents and Auxiliaries : Reducing the use of hazardous organic solvents by replacing them with greener alternatives like water or by developing solvent-free reaction conditions. nih.govrsc.org Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) to drive reactions in the solid state, represents a promising solvent-free alternative. rsc.org This method can lead to high yields in short reaction times, significantly reducing waste.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. nih.gov Microwave-assisted synthesis is another technique being explored to improve the efficiency of reactions like the HWE olefination, potentially reducing reaction times and energy input compared to conventional heating. mdpi.com

Catalysis : Employing highly selective catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency. nih.gov

The table below outlines potential green modifications to the Horner-Wadsworth-Emmons synthesis, a common route for producing acrylate (B77674) compounds.

| Green Chemistry Principle | Traditional HWE Approach | Potential Green Modification | Anticipated Benefit |

| Safer Solvents | Use of organic solvents (e.g., THF, DMF). rsc.org | Solvent-free mechanochemical synthesis (ball-milling). rsc.org | Elimination of solvent waste, reduced toxicity. |

| Energy Efficiency | Conventional heating, often requiring prolonged reaction times. | Microwave-assisted synthesis. mdpi.com | Faster reaction rates, reduced energy consumption. |

| Waste Prevention | Stoichiometric use of bases (e.g., NaH, KHMDS). | Use of catalytic amounts of a recyclable base. | Reduced chemical waste and easier purification. |

| Atom Economy | Byproduct is a dialkylphosphate salt. | Designing catalysts that can be recovered and reused. rsc.org | Improved overall material efficiency. |

Bio-based Feedstocks and Renewable Resources Integration

The foundation of a truly sustainable chemical industry lies in its feedstocks. There is a growing global interest in shifting from petroleum-based raw materials to renewable, bio-based alternatives. worldbiomarketinsights.commdpi.com For this compound, this involves sourcing its precursor molecules, such as terephthaldehyde or related aromatic compounds, from biomass. researchgate.net

Current research is exploring several pathways to produce key aromatic precursors from renewable resources: researchgate.net

From Sugars and Carbohydrates : Fermentation and chemical conversion of sugars derived from non-food biomass (e.g., cornstarch, sugarcane) can yield intermediates like 2,5-furandicarboxylic acid (FDCA) or bio-based p-xylene, which are precursors to terephthalic acid and its derivatives. researchgate.net

From Lignin : Lignin, a complex polymer abundant in wood and agricultural residues, is a rich source of aromatic compounds. nih.gov Developing efficient methods to depolymerize lignin and isolate valuable aromatic monomers is a major area of research that could provide a direct route to the phenylene core of the monomer. nih.gov

From Plant Oils : Certain plant oils contain fatty acids that can be chemically transformed into aromatic compounds, offering another potential feedstock source. researchgate.netresearchgate.net

The integration of these bio-based feedstocks is a critical step towards creating polymers with a reduced carbon footprint and contributing to a more circular economy. nih.govmdpi.com

Advanced Manufacturing Techniques Utilizing this compound-Based Systems

The unique properties of polymers derived from this compound, particularly their response to light, make them ideal candidates for advanced manufacturing processes. These techniques allow for the creation of complex, functional structures with high precision.

Additive Manufacturing (3D Printing) of Functional Polymers

Additive manufacturing, or 3D printing, builds three-dimensional objects layer-by-layer from a digital design. nih.gov Vat photopolymerization techniques, such as stereolithography (SLA) or digital light processing (DLP), are particularly well-suited for this compound-based resins. nih.gov In these processes, a liquid photocurable resin is selectively exposed to light, causing it to polymerize and solidify. youtube.com

The incorporation of this compound into 3D printing resins can impart specific functionalities to the printed objects. For example, its rigid phenylene-diacrylate structure can contribute to the mechanical strength and thermal stability of the final product. mdpi.com Furthermore, by co-polymerizing it with other monomers, materials with tailored properties can be developed for a wide range of applications, from rapid prototyping to the fabrication of functional components in the aerospace, automotive, and medical fields. youtube.comyoutube.com Research is also focused on developing light-responsive 3D printed materials where the properties, such as stiffness, can be altered post-printing by exposure to light of a specific wavelength. inrim.it

Recent advancements in 3D printing also address sustainability concerns, with new methods being developed for printing recyclable thermoplastic polymers via photopolymerization, tackling the issue of non-recyclable thermoset materials typically used in these processes. nih.gov

Microfluidics and Nano-fabrication Applications

Microfluidics involves the manipulation of small amounts of fluids in channels with dimensions of tens to hundreds of micrometers. mdpi.com Polymers are extensively used to fabricate microfluidic devices due to their ease of manufacturing, biocompatibility, and tunable properties. nih.govencyclopedia.pub

Polymers based on this compound can be used in the fabrication of microfluidic chips via techniques like photolithography. mdpi.com The monomer's ability to be photopolymerized allows for the creation of precise micro-scale features such as channels, valves, and pumps directly on a substrate. nih.gov These devices are crucial for applications in diagnostics, drug delivery, and high-throughput screening. mdpi.com The properties of the polymer, such as its chemical resistance and surface characteristics, are critical for the performance of the microfluidic device. nih.gov

Novel Applications in Photonic and Optoelectronic Devices

The conjugated structure of the this compound molecule, featuring a central benzene (B151609) ring linked to two acrylate groups, imparts interesting optical and electronic properties. This makes its corresponding polymers promising candidates for use in photonic and optoelectronic devices, which are technologies that create, manipulate, or detect light. mdpi.comnih.gov

Research in this area is exploring the use of these polymers in various applications: mdpi.com

Organic Light-Emitting Diodes (OLEDs) : Polymers with suitable electronic energy levels can be used as emissive or charge-transport layers in OLEDs. nih.gov The ability to tune the polymer's structure allows for the control of emission color and efficiency. researchgate.net

Optical Waveguides : Materials with high optical clarity and a controllable refractive index are needed for waveguides, which guide light from one point to another in integrated optical circuits. researchgate.net Polymers derived from this compound can be photolithographically patterned to create these waveguide structures for applications in telecommunications and data processing. researchgate.net

Organic Photovoltaics (OPVs) : In solar cells, these polymers could potentially function as electron-acceptor or donor materials, contributing to the conversion of light into electricity. mdpi.com Their light-absorption properties are a key factor in determining the efficiency of such devices. mdpi.com

The table below summarizes the potential roles and required properties of this compound-based polymers in these advanced applications.

| Device Type | Potential Role of Polymer | Key Required Properties |

| Organic Light-Emitting Diode (OLED) | Emissive Layer, Charge Transport Layer | Tunable electronic structure, high photoluminescence quantum yield, good charge mobility. nih.gov |

| Optical Waveguide | Core guiding material | High optical transparency, controllable refractive index, low optical loss, photopatternable. researchgate.net |

| Organic Photovoltaic (OPV) | Electron Donor or Acceptor Material | Broad light absorption spectrum, efficient exciton dissociation, good charge transport. mdpi.com |

The continued exploration of these emerging research directions promises to unlock the full potential of this compound, paving the way for the development of next-generation materials and technologies that are both high-performing and sustainable.

Waveguides and Optical Fibers

The polymer derived from this compound, poly(this compound), is a promising candidate for the fabrication of optical waveguides and fibers due to the inherent properties of its constituent groups. The phenylene group is known to contribute to a high refractive index in polymers, a critical characteristic for guiding light. Materials with a high refractive index are essential for creating the core of an optical fiber or waveguide, where they are surrounded by a cladding material of a lower refractive index to ensure total internal reflection.

Furthermore, the acrylate functionality allows for polymerization via free-radical initiation, a versatile and well-established method for creating polymer films and structures. This process can be spatially controlled using techniques like photolithography, enabling the precise fabrication of waveguide structures on a substrate. The resulting polymers are often characterized by good transparency in the visible and near-infrared spectra, which is crucial for minimizing signal loss in optical communications.

While specific experimental data for poly(this compound) is not yet widely published, we can infer its potential optical properties based on related and commonly used optical polymers.

Table 1: Projected Optical Properties of Poly(this compound) in Comparison to Standard Optical Polymers

| Property | Projected Value for Poly(this compound) | Poly(methyl methacrylate) (PMMA) | Polycarbonate (PC) |

| Refractive Index (at 589 nm) | > 1.55 | ~1.49 | ~1.58 |

| Optical Transmission (in visible range) | > 90% | > 92% | ~89% |

| Abbe Number | 30 - 40 | 55 - 60 | 29 - 34 |

Note: The values for Poly(this compound) are projections based on the chemical structure and properties of similar aromatic and acrylate-based polymers. Actual experimental values may vary.

Display Technologies and Advanced Optical Films

In the realm of display technologies, polymers derived from this compound could find applications as components of advanced optical films. The rigidity and potential for high thermal stability imparted by the phenylene ring, combined with the cross-linking capabilities of the diacrylate structure, could lead to the formation of dimensionally stable films. Such films are essential as substrates, planarization layers, or encapsulation layers in display assemblies like those for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

The ability to be photopolymerized is also a significant advantage in this field. Photopolymerization is a key process in the manufacturing of various display components, including color filters and microlens arrays. The high refractive index of a polymer based on this compound would be particularly beneficial for microlens arrays, as it would allow for a shorter focal length and a thinner lens profile.

Interdisciplinary Research Frontiers and Unexplored Potentials

The unique combination of a rigid aromatic core and reactive acrylate end-groups in this compound opens up possibilities for its use in interdisciplinary research, particularly at the intersection of materials science with biology and nanoscience.

Integration with Advanced Biological Materials (excluding clinical)

In the field of advanced biological materials, excluding clinical applications, polymers based on this compound could be utilized as structural components in biosensors or as scaffolds for cell culture (for research purposes). The acrylate groups can be functionalized to attach biomolecules, allowing for the creation of surfaces with specific biochemical properties. For instance, in a biosensor, the polymer could serve as a transparent substrate onto which enzymes or antibodies are immobilized.

The biocompatibility of acrylate-based polymers can be tuned, and for non-clinical applications, this allows for the creation of environments conducive to cell adhesion and proliferation for in-vitro studies. The mechanical properties of the cross-linked polymer could also be tailored to mimic the stiffness of biological tissues, providing a more realistic environment for cell culture experiments. While the biocompatibility of poly(this compound) has not been specifically studied, many acrylate-based polymers have been investigated for such applications.

Synergistic Effects with Emerging Nanoscience Paradigms

The integration of nanoparticles into a poly(this compound) matrix represents a significant frontier in nanocomposite research. The polymer can act as a host for a variety of nanoparticles, including metallic nanoparticles, quantum dots, and carbon nanotubes, leading to materials with enhanced or novel properties.

For example, dispersing gold or silver nanoparticles within the polymer matrix could induce plasmonic effects, which would be of interest for applications in sensing and enhanced spectroscopy. The high refractive index of the polymer would complement the optical properties of these nanoparticles. Similarly, the incorporation of quantum dots could lead to the development of highly efficient down-converting or up-converting phosphors for use in specialized lighting or display applications.

The polymerization process itself can be influenced by the presence of nanoparticles, potentially leading to more ordered polymer structures. The interaction between the growing polymer chains and the nanoparticle surfaces could result in synergistic effects, where the final composite material exhibits properties that are greater than the sum of its individual components.

Table 2: Potential Nanoparticle Dopants and Their Synergistic Effects with a Poly(this compound) Matrix

| Nanoparticle Type | Potential Synergistic Effect | Potential Application Area |

| Gold Nanoparticles | Surface Plasmon Resonance | Biosensing, Optical Filters |

| Quantum Dots | Enhanced Photoluminescence | Advanced Displays, Solid-State Lighting |

| Carbon Nanotubes | Increased Mechanical Strength and Conductivity | Antistatic Films, Reinforced Optical Components |

| Silica (B1680970) Nanoparticles | Reduced Thermal Expansion, Increased Hardness | Dimensionally Stable Optical Films |

Conclusion

Summary of Key Research Contributions on Dimethyl 1,4-Phenylenediacrylate

Research on this compound has led to significant advancements, particularly in the realm of polymer science. A primary contribution lies in its use as a monomer for the synthesis of novel polymers with unique properties. Scientists have successfully polymerized this compound through various methods, including conventional and controlled radical polymerization, to create polymers with high thermal stability and specific liquid crystalline properties.

A notable area of research has been its application in the development of photosensitive materials. The acrylate (B77674) groups in the molecule allow for photopolymerization, making it a valuable component in the formulation of photoresists and other light-curable coatings. Furthermore, its rigid phenylene group contributes to the formation of materials with desirable mechanical and optical properties.

Key research has also focused on its role as a crosslinking agent. The bifunctional nature of this compound enables the formation of three-dimensional polymer networks. These networks exhibit enhanced solvent resistance and thermal stability, making them suitable for applications in advanced composites and adhesives.

Identification of Persistent Research Challenges and Knowledge Gaps

Despite the progress, several research challenges and knowledge gaps persist. A significant challenge is achieving precise control over the stereochemistry during polymerization. The properties of the resulting polymers are highly dependent on their tacticity, yet controlling this aspect remains a complex task.

Another area requiring further investigation is the long-term stability and degradation behavior of polymers derived from this compound. While they exhibit good thermal stability, their performance under prolonged exposure to environmental factors such as UV radiation and humidity is not yet fully understood. This knowledge gap limits their application in outdoor and long-duration applications.

Furthermore, there is a need for more efficient and environmentally friendly synthesis routes for this compound itself. The current synthetic methods often involve multiple steps and the use of hazardous reagents, which are not ideal for large-scale industrial production.

Projections for the Trajectory of this compound Research

Future research on this compound is projected to follow several key trajectories. A major focus will likely be on its application in advanced functional materials. This includes the development of smart polymers that respond to external stimuli such as light, temperature, or pH. The unique chemical structure of this compound makes it a promising candidate for creating such materials.

There is also a growing interest in its use in biomedical applications. Research is expected to explore its potential in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. However, this will necessitate thorough investigations into its biocompatibility and degradation products.

Additionally, the push for sustainable chemistry will likely drive research towards the development of bio-based analogues of this compound and more sustainable polymerization processes. This could involve the use of renewable starting materials and enzymatic catalysis. The exploration of its use in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is another promising avenue for future research.

Q & A

Q. What are the common synthetic routes for preparing dimethyl 1,4-phenylenediacrylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 1,4-phenylenediacrylic acid with methanol under acidic catalysis. Optimizing stoichiometry (e.g., excess methanol) and temperature control (60–80°C) minimizes side reactions like hydrolysis. Purity is enhanced by recrystallization from nonpolar solvents. Characterization via FTIR (C=O stretch at ~1720 cm⁻¹) and ¹H NMR (olefinic protons at δ 6.3–7.1 ppm) confirms structural integrity .

Q. What analytical techniques are most effective for characterizing this compound in polymer matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves monomer residues in polymers. Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., Tg), while gel permeation chromatography (GPC) determines molecular weight distributions. For structural confirmation, MALDI-TOF MS detects oligomeric species, and cross-polarization magic-angle spinning (CP/MAS) NMR resolves crystallinity in solid-state samples .

Q. How is this compound utilized in designing polar/nonpolar organic monoliths for separation science?

The compound’s diacrylate groups enable radical-initiated crosslinking with divinylbenzene or ethylene glycol dimethacrylate, forming porous monoliths for HPLC and capillary electrochromatography (CEC). Porosity is tuned by adjusting monomer-to-porogen ratios (e.g., cyclohexanol:dodecanol). Applications include separating small organic molecules and biomolecules, with retention mechanisms dependent on π-π interactions and hydrophobic effects .

Advanced Research Questions

Q. What mechanistic insights explain the [2+2] photodimerization behavior of this compound under UV irradiation?

The molecule undergoes [2+2] cycloaddition via triplet-state intermediates, with reaction rates influenced by solvent polarity and oxygen quenching. Time-resolved spectroscopy reveals a triplet lifetime of ~50 μs in acetonitrile. Quantum yield (Φ = 0.12) is lower than methyl cinnamate due to steric hindrance from the aromatic core. Computational studies (DFT) highlight orbital symmetry requirements for dimer formation .

Q. How can polymerization kinetics of this compound be optimized for controlled molecular weight in polyester synthesis?

Step-growth polymerization with 1,4-butanediol requires precise stoichiometry and catalysis (e.g., titanium(IV) butoxide). Real-time monitoring via in situ FTIR tracks esterification progress. Kinetic models (e.g., Carothers equation) predict Mn (number-average molecular weight), while side reactions (e.g., cyclization) are suppressed by maintaining low water content (<50 ppm) and temperatures below 200°C .

Q. How should researchers resolve contradictions in reported photostability data for this compound-based materials?

Discrepancies arise from varying experimental setups:

- Light source intensity: Higher UV irradiance (e.g., 365 nm, 50 mW/cm²) accelerates degradation.

- Matrix effects: Polymeric environments (e.g., PMMA vs. polystyrene) alter radical scavenging efficiency. Standardized protocols (e.g., ISO 4892 for accelerated aging) and controlled additive-free systems are recommended for reproducibility. Conflicting data should be contextualized with detailed experimental parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.